Cas no 1805245-59-3 (4-Bromo-5-cyano-2-ethylbenzoic acid)

4-Bromo-5-cyano-2-ethylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-cyano-2-ethylbenzoic acid
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- インチ: 1S/C10H8BrNO2/c1-2-6-4-9(11)7(5-12)3-8(6)10(13)14/h3-4H,2H2,1H3,(H,13,14)
- InChIKey: WLDICYZOPWHWAM-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC(C(=O)O)=C(C=1)CC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 271
- XLogP3: 2.7
- トポロジー分子極性表面積: 61.1
4-Bromo-5-cyano-2-ethylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000491-1g |
4-Bromo-5-cyano-2-ethylbenzoic acid |
1805245-59-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010000491-500mg |
4-Bromo-5-cyano-2-ethylbenzoic acid |
1805245-59-3 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
Alichem | A010000491-250mg |
4-Bromo-5-cyano-2-ethylbenzoic acid |
1805245-59-3 | 97% | 250mg |
480.00 USD | 2021-07-06 |
4-Bromo-5-cyano-2-ethylbenzoic acid 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
4-Bromo-5-cyano-2-ethylbenzoic acidに関する追加情報
Introduction to 4-Bromo-5-cyano-2-ethylbenzoic acid (CAS No. 1805245-59-3)
4-Bromo-5-cyano-2-ethylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1805245-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This benzoic acid derivative features a bromine substituent at the fourth position, a cyano group at the fifth position, and an ethyl group at the second position, which collectively contribute to its unique chemical properties and potential applications.
The structural configuration of 4-Bromo-5-cyano-2-ethylbenzoic acid imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex organic frameworks. Additionally, the cyano group introduces a polar electron-withdrawing effect, influencing the compound's solubility and interaction with biological targets.
In recent years, 4-Bromo-5-cyano-2-ethylbenzoic acid has been explored in the development of novel pharmaceutical agents. Its benzoic acid core is a common motif in many drugs due to its ability to modulate enzyme activity and receptor binding. For instance, derivatives of benzoic acid have been investigated for their potential in treating inflammatory diseases, infectious disorders, and metabolic conditions. The specific substitution pattern in 4-Bromo-5-cyano-2-ethylbenzoic acid may confer unique pharmacological properties, such as selective binding to certain enzymes or receptors.
One of the most compelling aspects of 4-Bromo-5-cyano-2-ethylbenzoic acid is its role as a building block in medicinal chemistry. Researchers have leveraged its structure to design molecules with enhanced efficacy and reduced toxicity. The bromine atom, in particular, serves as a versatile handle for further functionalization, allowing chemists to introduce additional groups that can fine-tune biological activity. This flexibility has led to several promising candidates entering preclinical development for various therapeutic indications.
Recent studies have highlighted the compound's potential in addressing neurological disorders. The benzoic acid scaffold is known to interact with GABAergic systems, which are critical for regulating neuronal excitability. By modifying the substitution pattern, scientists aim to develop ligands that can modulate these systems more effectively. Preliminary data suggest that derivatives of 4-Bromo-5-cyano-2-ethylbenzoic acid may exhibit neuroprotective properties, making them attractive candidates for treating conditions such as epilepsy and Alzheimer's disease.
The cyano group in 4-Bromo-5-cyano-2-ethylbenzoic acid also contributes to its pharmacological interest. Cyano-substituted compounds are frequently explored for their ability to act as probes or inhibitors of metabolic pathways. For example, cyano groups can enhance binding affinity by participating in hydrogen bonding or π-stacking interactions with biological targets. This has prompted investigations into using 4-Bromo-5-cyano-2-ethylbenzoic acid as a precursor for drugs targeting metabolic enzymes involved in cancer metabolism or inflammation.
From a synthetic chemistry perspective, 4-Bromo-5-cyano-2-ethylbenzoic acid offers an excellent platform for exploring new methodologies and strategies. Its reactivity allows for diverse transformations, including halogenation, cyanation, and alkylation, which are essential for constructing complex molecular architectures. These synthetic possibilities have made it a favorite among researchers aiming to develop novel synthetic routes or optimize existing ones for industrial-scale production.
The ethyl group at the second position of 4-Bromo-5-cyano-2-ethylbenzoic acid adds another layer of functional diversity. Ethyl-substituted benzoic acids often exhibit improved solubility in both aqueous and organic solvents, facilitating their use in various applications. This property is particularly advantageous when designing drug candidates that require balanced solubility profiles for oral administration or topical delivery.
In conclusion,4-Bromo-5-cyano-2-ethylbenzoic acid (CAS No. 1805245-59-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with applications ranging from neurological disorders to metabolic diseases. As research continues to uncover new therapeutic targets and synthetic strategies,4-Bromo-*cyano-*ethylethylbenzoicacid* is poised to play an increasingly important role in advancing drug discovery and development.
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